Technical Monograph: 3-Aza-bicyclo[4.1.0]heptane Hydrochloride
Technical Monograph: 3-Aza-bicyclo[4.1.0]heptane Hydrochloride
Executive Summary
3-Aza-bicyclo[4.1.0]heptane hydrochloride (CAS: 1414958-74-9) is a bicyclic amine scaffold that serves as a conformationally restricted bioisostere of piperidine. By fusing a cyclopropane ring to a piperidine core, this structure introduces specific geometric constraints that reduce the entropic penalty of binding to biological targets. It has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of triple reuptake inhibitors (SNDRIs) and modulators of G-protein coupled receptors (GPCRs). This guide details its physicochemical profile, synthetic accessibility via Simmons-Smith cyclopropanation, and strategic application in drug design.
Structural & Physicochemical Profile
Chemical Identity
-
IUPAC Name: 3-Azabicyclo[4.1.0]heptane hydrochloride[1]
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Common Name: 3-Azanorcarane hydrochloride
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CAS Number: 1414958-74-9 (HCl salt)
-
Molecular Formula:
-
Molecular Weight: 133.62 g/mol
Stereochemical Configuration
The 3-azabicyclo[4.1.0]heptane system exists predominantly as a cis-fused bicycle.
-
Ring Strain: The trans-fused isomer is highly strained and thermodynamically unstable due to the geometric requirements of the cyclopropane ring fusion. Consequently, the "boat-like" cis-conformation is the relevant species for medicinal chemistry.
-
Conformational Locking: The cyclopropane ring locks the piperidine ring into a specific conformation, preventing the chair-chair interconversion typical of unsubstituted piperidines. This rigidification is critical for improving binding affinity and selectivity.
Key Properties Table
| Property | Value/Description | Relevance |
| Physical State | White to off-white crystalline solid | Stable salt form for handling/dosing. |
| Solubility | High in | Standard amine salt behavior; suitable for aqueous formulations. |
| pKa (est.) | ~9.0 - 9.5 (Conjugate Acid) | Typical secondary amine; exists as cation at physiological pH. |
| LogP | ~0.5 (Free base) | Lower lipophilicity than piperidine due to polarity/compactness. |
| H-Bond Donors | 1 (Amine NH) | Critical for active site interactions (e.g., Asp residues). |
Synthetic Pathways[2][3][4][5]
The most robust industrial route to the 3-azabicyclo[4.1.0]heptane core involves the cyclopropanation of a protected 1,2,3,6-tetrahydropyridine. The Simmons-Smith reaction (Furukawa modification) is the gold standard for this transformation due to its stereospecificity and safety profile compared to diazomethane methods.
Synthesis Workflow (Graphviz)
Caption: Standard synthetic route via Furukawa-modified Simmons-Smith cyclopropanation.
Detailed Protocol: Simmons-Smith Cyclopropanation
Objective: Conversion of N-Boc-1,2,3,6-tetrahydropyridine to N-Boc-3-azabicyclo[4.1.0]heptane.
-
Reagent Preparation: In a flame-dried flask under
, dissolve diethylzinc ( , 1.0 M in hexanes, 2.0 equiv) in anhydrous dichloromethane (DCM). -
Carbenoid Formation: Cool to 0°C. Add diiodomethane (
, 2.0 equiv) dropwise. Stir for 15 minutes to form the active zinc-carbenoid species ( ). -
Substrate Addition: Add N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) dissolved in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with
; product is non-UV active unless derivatized). -
Quench: Carefully quench with saturated aqueous
. Caution: Exothermic gas evolution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Silica gel chromatography (Hexane/EtOAc) yields the N-Boc intermediate.
Deprotection: Treat the intermediate with 4M HCl in dioxane for 2 hours. Precipitate with diethyl ether to obtain the target hydrochloride salt.
Chemical Reactivity & Derivatization[4][5][7][8]
Orthogonal Reactivity Profile
The molecule possesses two distinct reactive centers:
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Secondary Amine (N-3): Highly nucleophilic. Readily undergoes alkylation, acylation, reductive amination, and sulfonylation. This is the primary vector for linking the scaffold to pharmacophores.
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Cyclopropane Ring (C-1/C-6):
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Acid Stability: The [4.1.0] system is surprisingly robust to dilute acids (used in deprotection), but strong Lewis acids or superacids can trigger ring-opening or rearrangement to 3-methylenepiperidine derivatives.
-
Metabolic Stability: The cyclopropane ring blocks the C-4 position of the piperidine ring (metabolic "soft spot"), preventing oxidative metabolism (hydroxylation) often seen in piperidine drugs.
-
Strategic Derivatization
-
Reductive Amination: Reaction with aldehydes/ketones using
allows for rapid library generation. -
SnAr Coupling: The amine is a competent nucleophile for displacement reactions on heteroaryl halides (e.g., chloropyridines, chloropyrimidines).
Medicinal Chemistry Applications
Bioisosterism & Conformational Restriction
The 3-azabicyclo[4.1.0]heptane scaffold acts as a rigidified piperidine. In drug design, this rigidification serves two purposes:
-
Entropy Reduction: Pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding (
). -
Vector Orientation: The cyclopropane ring directs substituents at the C-1 or C-6 positions into specific vectors that are inaccessible to a flexible piperidine ring.
Case Study: Triple Reuptake Inhibitors
Research by GlaxoSmithKline (GSK) identified the 3-azabicyclo[4.1.0]heptane scaffold as a core motif for Triple Reuptake Inhibitors (SNDRIs), targeting Serotonin, Norepinephrine, and Dopamine transporters.
-
Mechanism: The rigid scaffold positions an aryl group (at C-6) and an alkoxyalkyl group (at N-3 or C-1) in the precise spatial arrangement required to occupy the S1 and S2 pockets of the monoamine transporters.
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Advantage: Compared to the 3-azabicyclo[3.1.0]hexane analog, the [4.1.0] system offers a slightly larger hydrophobic volume, improving selectivity profiles.
Structure-Activity Relationship (SAR) Map
Caption: SAR vectors and therapeutic target classes for the scaffold.
References
-
Micheli, F., et al. (2010). "6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor." Journal of Medicinal Chemistry, 53(13), 4989-5001. Link
-
Omelian, T. V., et al. (2023). "Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives." ChemistrySelect, 8(47). Link
-
Lévesque, E., et al. (2014).[3] "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters, 16(5), 1490–1493. Link
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[4] Organic Reactions, 58, 1-415. Link
Sources
- 1. 3-azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride 97% | CAS: 1536398-58-9 | AChemBlock [achemblock.com]
- 2. 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester | 161157-50-2 [chemicalbook.com]
- 3. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
